2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
The compound “2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a type of 1,2,4-triazole derivative . These derivatives are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , has been a subject of intensive research . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives was established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies . The coordination chemistry of Ru complexes with 2- (N-methyl- 1H -1,2,4-triazol-5-yl)pyridine was a target of intensive research .Chemical Reactions Analysis
The coordination behavior of the ligand can be influenced by the position of donor atoms in the substituents . Depending on the conditions, it can provide both N1 and N4 for coordination with ruthenium .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications
Synthesis and Characterization
A series of novel derivatives including 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones have been synthesized, demonstrating the compound's utility in creating diverse chemical structures. These derivatives were characterized using FT-IR, 1H and 13C NMR spectral data, and elemental analyses to confirm their structures (Alimi et al., 2021).
Chemical Stability and Solvatochromic Behavior
The solvatochromic behavior and chemical stability of a novel phthalimide derivative containing an isoindole moiety were studied. The derivative demonstrated significant solvatochromic shifts in various solvents, indicating its potential in chemical and material sciences for probing solvent environments and for applications that require solvent-responsive materials. Computational studies further supported the experimental findings, offering insights into the molecular structure and reactivity (Akshaya et al., 2016).
Antimicrobial and Chemotherapeutic Properties
Synthetic studies on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes highlighted their antibacterial properties. This research underscores the potential of such derivatives in developing new antimicrobial agents, reflecting the broad spectrum of biological applications that these compounds may offer (Ahmed et al., 2006).
Photophysical Properties
The synthesis and photophysical properties of a novel phthalimide derivative were analyzed, revealing the compound's potential for estimating ground and singlet excited state dipole moments. Such studies are crucial for developing materials with specific optical properties, including fluorescent markers and sensors (Akshaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer properties, suggesting potential targets within cancer cell lines .
Mode of Action
It is known that the triazole ring in the structure can form hydrogen bonds with different targets, which could potentially lead to changes in the target’s function .
Biochemical Pathways
Similar compounds have been reported to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The presence of the triazole ring in the structure could potentially improve the pharmacokinetic properties of the compound .
Result of Action
Similar compounds have been reported to exhibit anticancer activity, suggesting that they may induce cell death in cancer cells .
Action Environment
The stability and efficacy of similar compounds could potentially be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that this compound may have anticancer properties, as it has been shown to inhibit the proliferation of certain cancer cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[1-(2-methyl-1,2,4-triazol-3-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8(11-14-7-15-16(11)2)17-12(18)9-5-3-4-6-10(9)13(17)19/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIWRXMWZALBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1C)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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